Aschantin

Catalog No.
S601441
CAS No.
13060-15-6
M.F
C22H24O7
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aschantin

CAS Number

13060-15-6

Product Name

Aschantin

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1

InChI Key

ONDWGDNAFRAXCN-VUEDXXQZSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5

Synonyms

aschantin

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5

Aschantin is a bioactive compound classified as a neolignan, primarily extracted from the flower buds of Magnolia flos. It is known for its unique chemical structure, which includes a methylenedioxyphenyl moiety. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its chemical structure has been elucidated through spectroscopic methods, revealing its potential as a therapeutic agent due to its diverse pharmacological properties .

Typical of lignans, including:

  • Reductive Reactions: Aschantin can undergo reduction to yield various derivatives, which may exhibit altered biological activities.
  • Oxidative Reactions: The presence of hydroxyl groups in its structure allows for oxidation, potentially leading to the formation of reactive intermediates that can interact with biological targets.
  • Conjugation Reactions: Aschantin can form conjugates with glucuronic acid or sulfate, which may affect its bioavailability and metabolism in biological systems .

Aschantin demonstrates a wide range of biological activities:

  • Antiplasmodial Activity: It has shown efficacy against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent .
  • Inhibition of Cytochrome P450 Enzymes: Aschantin inhibits several cytochrome P450 enzymes in human liver microsomes, which suggests implications for drug metabolism and interactions .
  • Antitumor Properties: Research indicates that aschantin suppresses cell proliferation by inhibiting key signaling pathways involved in cancer progression, particularly targeting the kinase domain of the mammalian target of rapamycin .
  • Calcium Channel Blocking: It exhibits calcium antagonist properties, which may contribute to cardiovascular effects .

The synthesis of aschantin has been achieved through various methods:

  • Total Synthesis: Recent studies have reported a chromatography-free "two-pots" asymmetric total synthesis method that allows for gram-scale production without extensive purification steps .
  • One-Pot Reactions: This approach enhances efficiency by combining multiple reaction steps into a single process, reducing time and resource consumption .
  • Biocatalytic Methods: Enzymatic approaches have also been explored for the synthesis of aschantin and its derivatives, leveraging microbial or plant-based systems to produce the compound under mild conditions .

Aschantin has several applications in different fields:

  • Pharmaceutical Development: Due to its antiplasmodial and antitumor properties, aschantin is being investigated for potential use in drug formulations targeting malaria and cancer.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at promoting health and wellness.
  • Cosmetic Industry: The compound's ability to modulate skin cell proliferation may lead to applications in skin care products aimed at anti-aging or protective effects against environmental stressors .

Studies on the interactions of aschantin with various biological systems have revealed:

  • Metabolic Pathways: Research comparing the metabolism of aschantin in human and animal hepatocytes has provided insights into its pharmacokinetics and potential toxicity profiles .
  • Drug Interaction Potential: The inhibition of cytochrome P450 enzymes suggests that aschantin may interact with other drugs metabolized by these enzymes, necessitating caution when used concurrently with other medications .

Aschantin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructural FeaturesBiological ActivityUnique Aspects
SesaminFurofuran lignanAntioxidant, anti-inflammatoryMore extensively studied for health benefits.
FargesinSimilar lignan structureAntioxidantPrecursor to aschantin with different bioactivity.
MagnolinAnother neolignan from MagnoliaAnticancerShares structural motifs but differs in activity profile.
DimethyllirioresinolRelated lignanAntiplasmodialExhibits different metabolic pathways compared to aschantin.

Aschantin's uniqueness lies in its specific combination of biological activities and structural characteristics that differentiate it from these similar compounds, particularly in its targeted effects on cancer cell signaling pathways and its role in inhibiting malaria parasites.

XLogP3

2.8

Other CAS

13060-15-6

Wikipedia

Aschantin

Dates

Modify: 2024-04-14

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